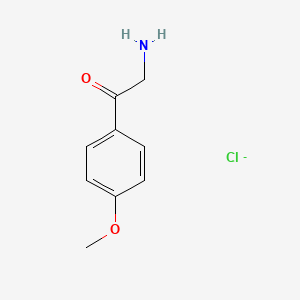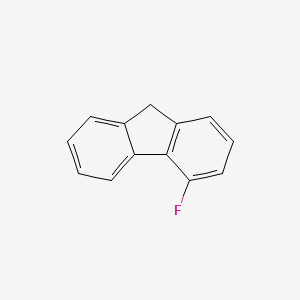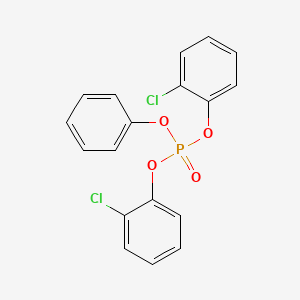![molecular formula C21H14 B14750297 7H-Benzo[de]naphthacene CAS No. 212-24-8](/img/structure/B14750297.png)
7H-Benzo[de]naphthacene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-Benzo[de]naphthacene is a polycyclic aromatic hydrocarbon with the molecular formula C21H14 It is known for its complex structure, consisting of fused benzene and naphthalene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Benzo[de]naphthacene can be achieved through various methods. One efficient approach involves the rhodium-catalyzed [2 + 2 + 2] cycloaddition of alkynyl (8-alkynyl-1-naphthyl)silanes with internal alkynes . This method offers high chemoselectivity and can be optimized by employing specific ligands for rhodium, such as P(2-MeOC6H4)3 .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 7H-Benzo[de]naphthacene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced aromatic compounds.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents like halogens or nitro groups can be introduced into the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted aromatic compounds, quinones, and reduced aromatic hydrocarbons.
Aplicaciones Científicas De Investigación
7H-Benzo[de]naphthacene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons and as a model compound for studying aromaticity and reactivity.
Biology: Research has explored its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Studies have investigated its potential anticancer properties, leveraging its ability to intercalate with DNA and disrupt cellular processes.
Industry: It is used in the development of organic semiconductors and optoelectronic materials, owing to its excellent electronic properties.
Mecanismo De Acción
The mechanism by which 7H-Benzo[de]naphthacene exerts its effects involves its interaction with molecular targets such as DNA and proteins. Its planar structure allows it to intercalate between DNA base pairs, disrupting the normal function of the DNA and leading to potential anticancer effects . Additionally, it can participate in electron transfer reactions, making it useful in electronic applications.
Comparación Con Compuestos Similares
Naphthalene: A simpler polycyclic aromatic hydrocarbon with two fused benzene rings.
Anthracene: Consists of three fused benzene rings and is used in similar applications.
Phenanthrene: Another polycyclic aromatic hydrocarbon with three fused rings, known for its use in organic synthesis and materials science.
Uniqueness: 7H-Benzo[de]naphthacene is unique due to its extended conjugated system, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials and as a subject of fundamental research in aromaticity and reactivity.
Propiedades
Número CAS |
212-24-8 |
|---|---|
Fórmula molecular |
C21H14 |
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
pentacyclo[11.7.1.02,11.04,9.017,21]henicosa-1(20),2,4,6,8,10,13,15,17(21),18-decaene |
InChI |
InChI=1S/C21H14/c1-2-6-16-13-20-18(11-15(16)5-1)12-17-9-3-7-14-8-4-10-19(20)21(14)17/h1-11,13H,12H2 |
Clave InChI |
FCFIESYAWMXCJW-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC3=C2C(=CC=C3)C4=CC5=CC=CC=C5C=C41 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


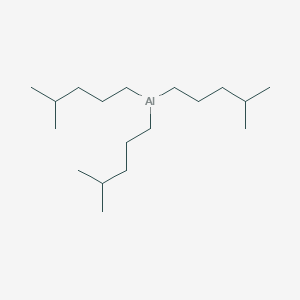
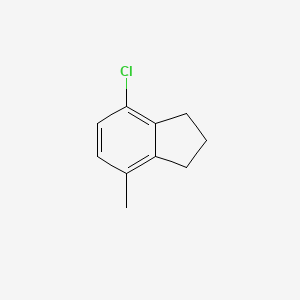
![benzyl N-[1-(4-hydroxyphenyl)-3-pyrrolidin-1-ylpropan-2-yl]-N-methylcarbamate](/img/structure/B14750230.png)

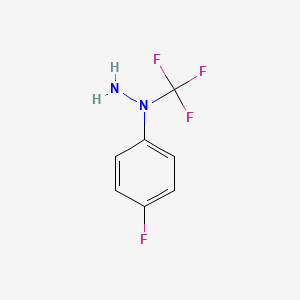
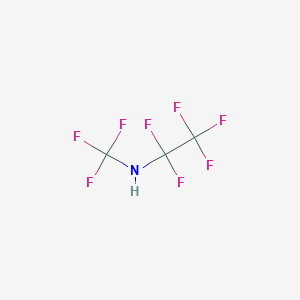
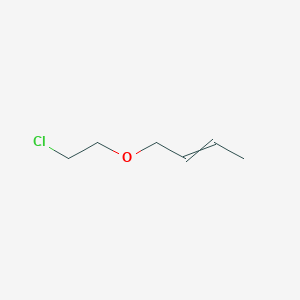
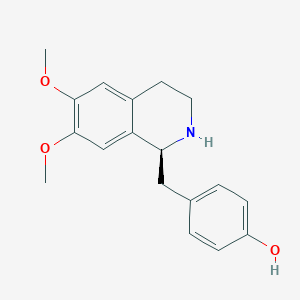
![1-[2-(Benzyloxy)ethyl]azepane](/img/structure/B14750270.png)
